molecular formula C8H6Cl2F2O2 B1413276 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol CAS No. 1807184-62-8

2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol

Cat. No.: B1413276
CAS No.: 1807184-62-8
M. Wt: 243.03 g/mol
InChI Key: NMPKABSRSMTWCU-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol: is an organic compound with the molecular formula C8H6Cl2F2O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms and one difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichloro-4-(difluoromethoxy)benzaldehyde.

    Reduction Reaction: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction reactors with efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

    Esterification: Acid chlorides or carboxylic acids in the presence of a catalyst like sulfuric acid (H2SO4) or pyridine.

Major Products:

    Oxidation: 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde or 2,5-Dichloro-4-(difluoromethoxy)benzoic acid.

    Substitution: Various substituted benzyl alcohol derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and proteins that have active sites for alcohols.

    Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes.

Comparison with Similar Compounds

    2,4-Dichlorobenzyl alcohol: Similar structure but lacks the difluoromethoxy group.

    4-(Difluoromethoxy)benzyl alcohol: Similar structure but lacks the chlorine atoms.

    2,5-Dichlorobenzyl alcohol: Similar structure but lacks the difluoromethoxy group.

Uniqueness: 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine atoms and the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

[2,5-dichloro-4-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-5-2-7(14-8(11)12)6(10)1-4(5)3-13/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPKABSRSMTWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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